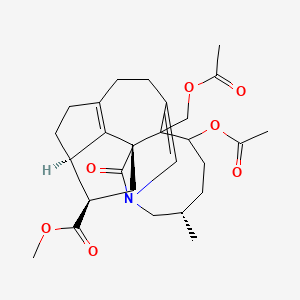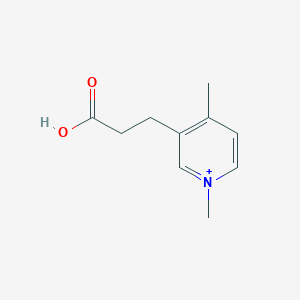
n-Benzylnaltrindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzylnaltrindole is a potent δ-selective opioid receptor antagonist. It is known for its long duration of action and is primarily used in research to study the pharmacologic characterization of δ-opioid receptor function . The compound’s chemical structure is 1’-Benzyl-17-(cyclopropylmethyl)-6,7-didehydro-4,5a-epoxy-3,14-dihydroxyindolo[2’,3’:6,7]morphinan hydrochloride .
Preparation Methods
The synthesis of N-Benzylnaltrindole involves several steps, starting with the preparation of the core structure, followed by the introduction of the benzyl group. The synthetic route typically involves:
Step 1: Formation of the core structure through cyclization reactions.
Step 2: Introduction of the benzyl group via benzylation reactions.
Step 3: Purification and crystallization to obtain the final product.
Chemical Reactions Analysis
N-Benzylnaltrindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzyl group can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Benzylnaltrindole has several scientific research applications:
Chemistry: Used as a tool to study the δ-opioid receptor function and its interactions with other compounds.
Biology: Helps in understanding the biological pathways involving δ-opioid receptors.
Medicine: Potential applications in developing treatments for conditions related to opioid receptors.
Industry: Used in the development of new pharmacological agents and in research related to pain management.
Mechanism of Action
N-Benzylnaltrindole exerts its effects by selectively binding to δ-opioid receptors, blocking their activity. This antagonistic action prevents the receptor from interacting with its natural ligands, thereby inhibiting the downstream signaling pathways . The molecular targets include δ-opioid receptors, and the pathways involved are primarily related to pain modulation and other physiological processes regulated by these receptors .
Comparison with Similar Compounds
N-Benzylnaltrindole is unique due to its high selectivity for δ-opioid receptors and its long duration of action. Similar compounds include:
Naltriben: Another δ-opioid receptor antagonist but with a shorter duration of action.
Naltrindole: A non-selective opioid receptor antagonist with different pharmacological properties.
These compounds share structural similarities but differ in their selectivity, duration of action, and specific applications in research and medicine.
Properties
Molecular Formula |
C33H32N2O3 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
(1S,2S,13R,21R)-11-benzyl-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol |
InChI |
InChI=1S/C33H32N2O3/c36-26-13-12-22-16-27-33(37)17-24-23-8-4-5-9-25(23)35(19-20-6-2-1-3-7-20)29(24)31-32(33,28(22)30(26)38-31)14-15-34(27)18-21-10-11-21/h1-9,12-13,21,27,31,36-37H,10-11,14-19H2/t27-,31+,32+,33-/m1/s1 |
InChI Key |
PSPANKCQVWSVHM-OUDZLNJNSA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6CC9=CC=CC=C9 |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6CC9=CC=CC=C9 |
Synonyms |
N-(benzyl)naltrindole N-benzylnaltrindole N-BNTI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6-sulfonato-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-8-(4-methoxyphenyl)-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-6-sulfonate](/img/structure/B1251454.png)
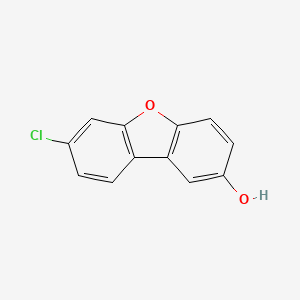
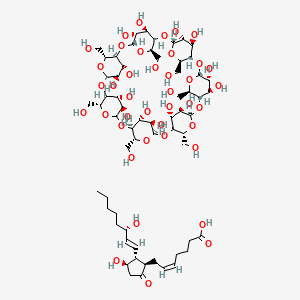
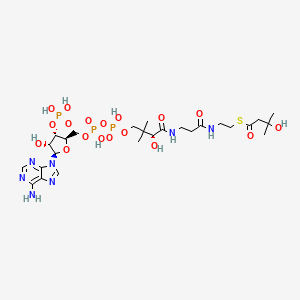
![(6Z,11Z,15Z,20Z)-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene](/img/structure/B1251458.png)

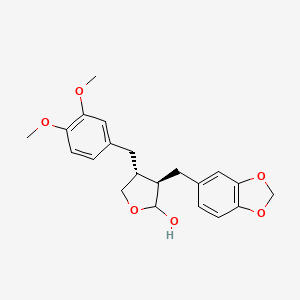
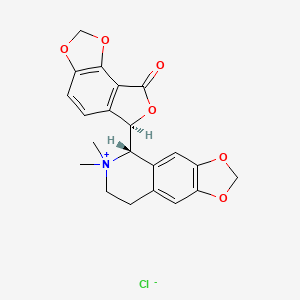
![(1S,2R,4aS,6aR,8R,9R,10aS,12aS)-9-acetyloxy-2,4a,7,7,10a,12a-hexamethyl-2-[(2R)-3-methylbutan-2-yl]-3-oxo-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4,5,6,6a,8,9,10,11,12-decahydrochrysene-1-carboxylic acid](/img/structure/B1251467.png)


![1-[6,6-Bis(4-fluorophenyl)hexyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B1251473.png)
